H-Gly-D-trp-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

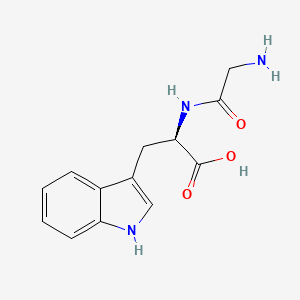

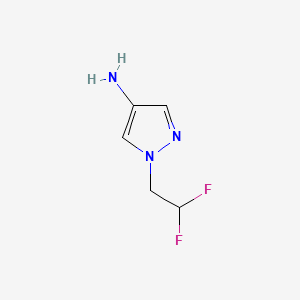

“H-Gly-D-trp-OH” is a synthetic compound with the molecular weight of 261.28 and the chemical formula C₁₃H₁₅N₃O₃ . It is known to form nanotubes .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of protection strategies for certain amino and carboxyl groups. The peptide bond formation is achieved through methods such as mixed anhydride and azide methods .

Chemical Reactions Analysis

Tryptophan (Trp) in peptides can undergo various reactions. For instance, exposure to light can lead to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), which can be reduced to hydroxyglycine and undergo subsequent cleavage .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 261.28 and a chemical formula of C₁₃H₁₅N₃O₃ . It has a density of 1.383 g/cm³ and a boiling point of 621.8ºC at 760 mmHg .

Scientific Research Applications

Conformational Studies and Reaction Dynamics

- H-Gly-D-trp-OH, as part of Gly and Ala residues, has been studied for its reaction dynamics with hydroxyl radicals (•OH). These studies are crucial for understanding peptide and protein unfolding mechanisms, which are significant in diseases like Alzheimer's (Owen et al., 2012).

Gas-phase Fragmentation

- The fragmentation of tryptophan, a component of this compound, by low-energy electrons has been examined. This research provides insights into the molecular processes occurring during radiation interaction with biological systems (Abdoul-Carime et al., 2005).

Photodynamic Therapy Applications

- This compound derivatives have been studied for their applications in photodynamic therapy (PDT), particularly focusing on their abilities to produce free radicals and singlet oxygen, which are crucial for therapeutic effects (Zeng et al., 2007).

Spectroscopic Studies

- The conformations of peptides containing this compound have been extensively studied using spectroscopic methods. These studies provide detailed insights into the structures and interactions of these peptides, crucial for understanding their biological functions (Huenig & Kleinermanns, 2004).

Stability and Folding Studies

- The role of this compound in the stability and folding structures of isolated peptides has been investigated. These studies are vital for understanding the intrinsic properties of peptides determined by factors like hydrogen bonding and electrostatic interactions (Bakker et al., 2005).

Molecular Dynamics and Chemical Reactions

- The diastereoselective synthesis of a dipeptide template closely related to this compound has been reported, providing insights into molecular structures and potential applications as a beta-turn mimic (Esser et al., 2009).

Future Directions

While specific future directions for “H-Gly-D-trp-OH” are not mentioned in the retrieved data, peptides in general are of significant interest in various fields including medicine, biochemistry, and materials science. Their potential applications range from therapeutic agents to building blocks for nanostructures .

Mechanism of Action

Target of Action

H-Gly-D-trp-OH is a dipeptide . Dipeptides are known to have various targets depending on their specific sequence and structure . .

Mode of Action

Dipeptides in general can interact with their targets in various ways, such as binding to receptors or enzymes, modulating their activity .

Biochemical Pathways

It’s known that tryptophan, one of the amino acids in this dipeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Dipeptides are generally well-absorbed in the gut and can be delivered to the circulation .

Result of Action

Dipeptides can have various effects depending on their specific sequence and structure .

Biochemical Analysis

Biochemical Properties

H-Gly-D-trp-OH, like other dipeptides, participates in biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is complex and depends on the specific context within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, certain dipeptides have been found to stimulate growth hormone release, suggesting a potential role in regulating cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Specific data on the temporal effects of this compound in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a dipeptide, it is likely involved in protein metabolism, which includes interactions with various enzymes and cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This process involves various transporters and binding proteins. The exact mechanisms of its localization or accumulation within cells are complex and depend on a variety of factors .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific information on the subcellular localization of this compound is currently limited .

properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)

![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)

![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)